Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-
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Overview
Description
Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-: is a chemical compound with the molecular formula C12H21NO . It is known for its unique structure, which includes a morpholine ring and a bicyclo[2.2.1]heptane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)- typically involves the reaction of morpholine with a bicyclo[2.2.1]heptane derivative. One common method includes the alkylation of morpholine with a suitable bicyclo[2.2.1]heptane halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-: is compared with other morpholine derivatives and bicyclo[2.2.1]heptane compounds.
4-Bicyclo[2.2.1]hept-2-ylmethyl-morpholine: A closely related compound with similar structural features.
2-N-Morpholinomethyl-bicyclo[2.2.1]heptan: Another derivative with comparable properties.
Uniqueness
The uniqueness of Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)- lies in its combined structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanylmethyl)morpholine |
InChI |
InChI=1S/C12H21NO/c1-2-11-7-10(1)8-12(11)9-13-3-5-14-6-4-13/h10-12H,1-9H2 |
InChI Key |
SPGRQVZTUAPOEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CN3CCOCC3 |
Origin of Product |
United States |
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